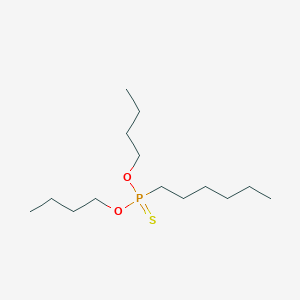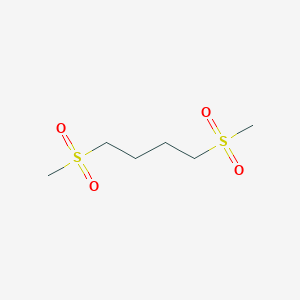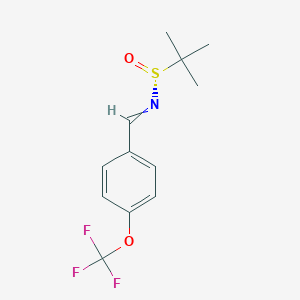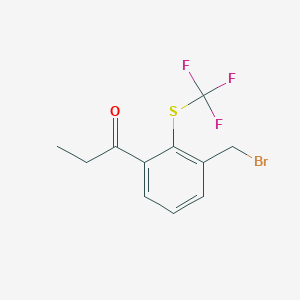
O,O-Dibutyl hexylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Dibutyl hexylphosphonothioate is an organophosphorus compound characterized by the presence of a phosphonothioate group. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Dibutyl hexylphosphonothioate typically involves the reaction of hexylphosphonic dichloride with dibutyl alcohol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions: O,O-Dibutyl hexylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate oxides.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the butyl or hexyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonothioate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothioates.
Scientific Research Applications
O,O-Dibutyl hexylphosphonothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of O,O-Dibutyl hexylphosphonothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- O,O-Dibutyl phosphorodithioate
- O,O-Dibutyl phosphorothioate
- O,O-Dibutyl phosphonate
Comparison: O,O-Dibutyl hexylphosphonothioate is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
100888-63-9 |
|---|---|
Molecular Formula |
C14H31O2PS |
Molecular Weight |
294.44 g/mol |
IUPAC Name |
dibutoxy-hexyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H31O2PS/c1-4-7-10-11-14-17(18,15-12-8-5-2)16-13-9-6-3/h4-14H2,1-3H3 |
InChI Key |
ANKMMFJDADXAQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP(=S)(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)





![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)

![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)


